molecular formula C15H18O3 B11797493 Furan-2-yl(3-isopropoxy-5-methylphenyl)methanol

Furan-2-yl(3-isopropoxy-5-methylphenyl)methanol

Cat. No.: B11797493
M. Wt: 246.30 g/mol
InChI Key: GXTQXKXGJGEXNG-UHFFFAOYSA-N
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Description

Furan-2-yl(3-isopropoxy-5-methylphenyl)methanol: is an organic compound with the molecular formula C15H18O3 It is characterized by a furan ring attached to a phenyl group that is substituted with an isopropoxy and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Furan-2-yl(3-isopropoxy-5-methylphenyl)methanol typically involves the reaction of furan derivatives with substituted benzaldehydes under specific conditions. One common method involves the use of a Grignard reagent, where the furan derivative is reacted with 3-isopropoxy-5-methylbenzaldehyde in the presence of a catalyst to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: Furan-2-yl(3-isopropoxy-5-methylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The furan ring and phenyl group can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, Furan-2-yl(3-isopropoxy-5-methylphenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology and Medicine: Its structural features may contribute to biological activity, making it a candidate for drug discovery and development .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and selectivity make it valuable for various manufacturing processes .

Mechanism of Action

The mechanism of action of Furan-2-yl(3-isopropoxy-5-methylphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • Furan-2-yl(3-methoxy-5-methylphenyl)methanol
  • Furan-2-yl(3-ethoxy-5-methylphenyl)methanol
  • Furan-2-yl(3-propoxy-5-methylphenyl)methanol

Comparison: Furan-2-yl(3-isopropoxy-5-methylphenyl)methanol is unique due to the presence of the isopropoxy group, which influences its reactivity and selectivity. Compared to similar compounds with different alkoxy groups, it may exhibit distinct chemical and biological properties, making it valuable for specific applications .

Properties

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

furan-2-yl-(3-methyl-5-propan-2-yloxyphenyl)methanol

InChI

InChI=1S/C15H18O3/c1-10(2)18-13-8-11(3)7-12(9-13)15(16)14-5-4-6-17-14/h4-10,15-16H,1-3H3

InChI Key

GXTQXKXGJGEXNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC(C)C)C(C2=CC=CO2)O

Origin of Product

United States

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